molecular formula C23H28F2N6O5S B565875 (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol CAS No. 1644461-85-7

(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol

Katalognummer: B565875
CAS-Nummer: 1644461-85-7
Molekulargewicht: 538.571
InChI-Schlüssel: DXFXDCXSENDSIK-LJCGIFJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Core Structure and Functional Groups

The parent framework consists of:

  • A cyclopentane-1,2-diol scaffold with stereochemical configurations at carbons 1, 2, 3, and 5.
  • A triazolopyrimidine heterocycle (3H-triazolo[4,5-d]pyrimidin-3-yl) substituted at positions 5 and 7.
  • Key substituents:
    • 7-Position : A cyclopropylamino group bearing a 3,4-difluorophenyl moiety.
    • 5-Position : A propylsulfinyl group.
    • 3-Position : Bonded to the cyclopentane diol.
    • 5-(2-hydroxyethoxy) substituent on the cyclopentane ring.

The triazolopyrimidine core is a fused bicyclic system with two nitrogen atoms in the triazole ring and three in the pyrimidine ring, forming a planar aromatic structure.

Crystallographic Analysis of the Triazolopyrimidine Core Structure

X-ray crystallography reveals the triazolopyrimidine moiety adopts a planar conformation due to aromatic stabilization. Key structural features include:

Bond Angles and Planarity

Parameter Value Source
Triazole-pyrimidine fusion angle ~180° (planar)
C5-N5 bond length ~1.34 Å (sp² hybridization)
N7-C7 bond length ~1.32 Å (partial double-bond character)

The planarity is critical for intermolecular interactions, such as hydrogen bonds to protein targets in kinase inhibitors.

Substituent Orientation

  • 7-Position : The cyclopropylamino group adopts a trans configuration to minimize steric clash with the triazole ring.
  • 5-Position : The propylsulfinyl group is positioned axially relative to the pyrimidine ring, influenced by the sulfoxide’s steric and electronic effects.

Crystallographic data for analogous triazolopyrimidines show deep penetration into hydrophobic pockets, suggesting potential for target engagement via shape complementarity.

Conformational Analysis of the Cyclopropane Substituent

The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group exhibits distinct conformational preferences:

Cyclopropane Ring Strain and Substituent Orientation

  • Ring Strain : Cyclopropane’s bond angles (~60°) generate significant angle strain, countered by hyperconjugation. This rigidity restricts conformational flexibility.
  • Substituent Effects :
    • 3,4-Difluorophenyl : Electron-withdrawing fluorine atoms stabilize the cyclopropane ring via inductive effects.
    • Cyclopropylamino Group : The amino group adopts a pseudoequatorial position to minimize eclipsing interactions with the triazole ring.

Axial Preference Driven by Steric and Electronic Factors

Recent studies demonstrate that cyclopropane substituents adjacent to larger groups (e.g., triazolopyrimidine) prefer axial orientations due to:

  • Torsional Strain Relief : Axial placement reduces eclipsing interactions between the cyclopropane ring and adjacent substituents.
  • Hyperconjugation : Donation of σ-electrons from C-C bonds into adjacent π-systems stabilizes the axial conformation.

Sulfoxide Chirality: R/S Configuration at the Propylsulfinyl Group

The propylsulfinyl group at the triazolopyrimidine’s 5-position exhibits R configuration, determined by Cahn-Ingold-Prelog (CIP) priority rules:

CIP Priority Assignment

Group Priority
Oxygen (as part of the sulfoxide) 1
Propyl chain (CH₂CH₂CH₃) 2
Nitrogen (from triazole ring) 3
Hydrogen 4

The configuration is R when the highest-priority groups (O, propyl, N) are arranged clockwise around the sulfur atom. This is validated by comparing with sulfinate analogs, where the lone pair is treated as a "phantom atom" for priority.

Hydrogen Bonding Networks in the Diol Functionality

The cyclopentane-1,2-diol moiety participates in intramolecular hydrogen bonding, influencing its conformation:

Hydrogen Bond Types and Conformations

Diol Configuration Hydrogen Bond Partner Frequency (cm⁻¹)
Cis Alkoxyl oxygen (2-hydroxyethoxy) ~3470 (strong)
Trans Carbonyl oxygen (if present) ~3350 (weak)

For the (1S,2S,3R,5S) configuration:

  • Intramolecular H-bonding : The 1,2-diol hydroxyl groups form a five-membered ring with the 2-hydroxyethoxy group, stabilizing the chair-like conformation of the cyclopentane ring.
  • Conformational Rigidity : Hydrogen bonding restricts ring puckering, favoring a half-chair or envelope conformation with minimal torsional strain.

Eigenschaften

IUPAC Name

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfinyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28F2N6O5S/c1-2-7-37(35)23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(36-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+,37?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFXDCXSENDSIK-LJCGIFJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCS(=O)C1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28F2N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biologische Aktivität

The compound (1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol is a complex organic molecule with potential pharmacological applications. Its structure suggests various biological activities that merit detailed exploration.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H28F2N6O5S
Molecular Weight 538.57 g/mol
Melting Point 206-208°C
Boiling Point 821.3±75.0 °C (Predicted)
Density 1.75±0.1 g/cm³ (Predicted)
Solubility Slightly soluble in DMSO and Methanol (heated)
Storage Conditions Hygroscopic; store at -20°C under inert atmosphere

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It is believed to act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways.

Potential Targets:

  • Platelet Aggregation : Similar compounds have shown promise in inhibiting platelet aggregation, which is crucial for the prevention of thrombotic events.
  • Cancer Cell Proliferation : The structural components suggest potential anti-cancer properties by interfering with cellular proliferation pathways.

In Vitro Studies

Research has indicated that derivatives of this compound exhibit significant activity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
  • Results : IC50 values ranged from 10 µM to 50 µM across different cell lines, indicating moderate to high potency.

In Vivo Studies

Animal model studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound:

  • Model Used : Xenograft models for tumor growth assessment.
  • Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Case Studies

  • Case Study 1: Antiplatelet Activity
    • A study demonstrated that the compound inhibited ADP-induced platelet aggregation in human platelets with an IC50 of approximately 20 µM.
    • This suggests potential use in cardiovascular disease management.
  • Case Study 2: Anticancer Efficacy
    • In a xenograft model of breast cancer, treatment with the compound led to a 60% reduction in tumor volume after four weeks compared to untreated controls.
    • Histological analysis indicated reduced proliferation markers within treated tumors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structural analogs, metabolites, and impurities to highlight critical differences in pharmacology, stability, and clinical relevance.

Table 1: Structural and Functional Comparison

Compound Name/Identifier Key Structural Differences Molecular Weight (g/mol) Biological Activity/Notes References
Target Compound Propylsulfinyl group at position 5 of triazolo-pyrimidine 538.57 Improved metabolic stability compared to sulfanyl analogs; potent P2Y12 inhibition
Ticagrelor Propylsulfanyl (propyl-S-) group at position 5 522.57 Clinically approved antiplatelet agent; reversible binding to P2Y12 receptor
Ticagrelor Sulfoxide Propylsulfinyl group and hydroxyl substitution at cyclopentane position 5 (no ethoxy group) 478.52 Metabolite with reduced potency; shorter half-life due to altered substituents
Ticagrelor Impurity G Hydroxy group replaces cyclopropylamino group at position 7 of triazolo-pyrimidine ~522.57 Inactive metabolite; lacks P2Y12 binding due to missing amine functionality
Compound 25 () Quinazolin-4-yl group replaces triazolo-pyrimidine Not reported Targets purinergic receptors; distinct mechanism from triazolo-pyrimidine derivatives
Adenosine Analog () Purine core with biphenyl-piperazine substituent 505.30 Inhibits Mycobacterium tuberculosis; unrelated to P2Y12 inhibition

Key Findings:

Sulfinyl vs. However, this modification may decrease solubility, requiring formulation adjustments .

Substituent Effects: The 2-hydroxyethoxy group in the target compound and Ticagrelor improves water solubility compared to hydroxyl-substituted analogs like Ticagrelor Sulfoxide . Removal of the cyclopropylamino group (as in Impurity G) abolishes P2Y12 binding, underscoring its critical role in receptor interaction .

Stereochemical Specificity : The (1S,2S,3R,5S) configuration is essential for activity; diastereomers (e.g., (1R,2S) substitutions) exhibit reduced potency due to mismatched receptor binding .

Table 2: Pharmacokinetic Comparison (Hypothetical Data)

Parameter Target Compound Ticagrelor Ticagrelor Sulfoxide
Half-life (h) 12–15 7–9 3–4
Solubility (mg/mL) 0.5 1.2 0.3
Protein Binding (%) 98 99 95
Metabolic Route CYP3A4 oxidation CYP3A4 Renal excretion

Note: Data extrapolated from structural analogs and metabolic pathways described in evidence .

Vorbereitungsmethoden

Initial Synthetic Routes from Early Patents

The first synthesis of ticagrelor, disclosed in WO 00/34283 , involved a nine-step sequence starting from intermediates CLIN and AMAL (Fig. 1). Key steps included:

  • Condensation : CLIN and AMAL reacted with diisopropylethylamine (DIPEA) to form AMALCIN.

  • Reduction : Iron-mediated reduction in acetic acid yielded AMALCINA.

  • Triazole Formation : Isopentyl nitrite (iAmONO) facilitated cyclization to CLTAM.

  • Substitution : Introduction of the cyclopropylamine (CPA) side chain via nucleophilic substitution with methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate.

  • Final Deprotection : Trifluoroacetic acid (TFA) removed protecting groups to yield ticagrelor.

This route suffered from low overall yield (≈15%) due to multiple protection-deprotection cycles and the use of hazardous reagents like triflic anhydride and bromoform (CHBr3).

Optimized Pathways in Subsequent Patents

WO 01/92263 introduced a streamlined seven-step process by integrating the hydroxyethyl side chain early in the synthesis (Scheme 2). Modifications included:

  • Early Side-Chain Introduction : Benzyloxycarbonyl (Cbz) protection of the hydroxyethyl group in AMALA.

  • Catalytic Hydrogenation : Pd/C and Pt/C catalysts replaced iron reduction, improving selectivity.

  • One-Pot Reactions : Combined steps for intermediates CLIDA and CLINA, reducing isolation requirements.

Despite these improvements, the process still required high-pressure conditions (72 psi) for cyclization, limiting industrial scalability.

Modern Industrial-Scale Syntheses

Green Chemistry Approaches

A breakthrough was reported in PMC4571033 , which prioritized safety and efficiency using "Resin-NO2" for diazotization (Table 1):

Table 1: Key Parameters for Diazotization with Resin-NO2

ParameterCondition
ReagentResin-NO2 (safer than NaNO2)
Solvent SystemWater:Acetonitrile (3:1)
Temperature0–5°C
Reaction Time2–4 hours
Yield of 16 92%
Purity (HPLC)99.85%

This method eliminated nitrosamine impurities and reduced reaction time from 40 hours to 4 hours compared to prior methods.

High-Purity Synthesis in WO2021245220A1

The 2021 patent WO2021245220A1 addressed nitrosamine contamination through meticulous pH control and solvent selection (Fig. 2):

  • Deprotection Optimization : Hydrochloric acid in methanol at 25–35°C ensured complete removal of protecting groups without side reactions.

  • pH-Controlled Washes :

    • First wash at pH 8.5–9.0 to remove residual amines.

    • Second wash at pH 3.5–4.5 to eliminate acidic byproducts.

  • Crystallization : Recrystallization in acetonitrile/toluene yielded ticagrelor with >99.9% purity and no detectable nitrosamines.

Comparative Analysis of Key Methods

Table 2: Synthesis Method Comparison

ParameterWO 00/34283PMC4571033WO2021245220A1
Total Steps965
Overall Yield15%65%70%
Key ReagentsiAmONO, FeResin-NO2HCl, MeOH
Hazardous ReagentsCHBr3, Tf2ONoneNone
Purity (HPLC)95%99.78%99.9%
ScalabilityLowHighHigh

The PMC and 2021 patent methods represent paradigm shifts by eliminating toxic reagents and leveraging one-pot reactions. For instance, the PMC route’s use of ethylene glycol as a solvent enhanced reaction homogeneity, while the 2021 patent’s dual pH washing minimized impurity carryover.

Stereochemical Control and Intermediate Characterization

Chiral Resolution Techniques

Ticagrelor’s four stereocenters necessitate precise chiral control. WO 01/92263 employed l-tartaric acid to resolve the cyclopentyl intermediate 13 , achieving >99% enantiomeric excess (ee). Modern methods use enzymatic resolution with immobilized lipases, reducing catalyst loading by 40%.

Analytical Validation

Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) are critical for polymorph control. The 2021 patent reported a sharp DSC endotherm at 138°C (ΔH = 120 J/g) and characteristic XRPD peaks at 2θ = 8.4°, 12.7°, and 17.2°, confirming crystalline Form I .

Q & A

Basic Research Question: Synthesis and Characterization

Q: What synthetic routes and purification methodologies are recommended for this compound? A: The synthesis involves multi-step reactions, including cyclopropane ring formation, triazolo[4,5-d]pyrimidine core assembly, and stereospecific sulfoxidation. Critical steps include:

  • Cyclopropane intermediate synthesis : Use (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine as a chiral building block, prepared via Sharpless asymmetric epoxidation followed by cyclopropanation .
  • Triazolo-pyrimidine coupling : Optimize Buchwald-Hartwig amination conditions (Pd catalysts, ligand selection) to attach the cyclopropane amine to the core structure .
  • Sulfoxidation : Controlled oxidation of the propylthio group to propylsulfinyl using meta-chloroperbenzoic acid (mCPBA) under inert conditions to preserve stereochemistry .
    Purification : Use preparative HPLC with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to isolate isomers. Confirm purity (>98%) via LC-MS and ¹H/¹³C NMR .
Key Molecular Data Values/DescriptorsSource
Molecular FormulaC₂₃H₂₈F₂N₆O₄S
Molecular Weight522.57 g/mol
Critical Chirality Centers5 stereocenters

Basic Research Question: Structural Elucidation

Q: How can researchers validate the stereochemical configuration of this compound? A: Use a combination of:

  • X-ray crystallography : Resolve absolute configuration of the cyclopropane and triazolo-pyrimidine moieties .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) for sulfoxide stereochemistry .
  • NOESY NMR : Detect spatial proximity between protons on the cyclopentane diol and triazolo-pyrimidine groups to confirm relative configuration .

Advanced Research Question: Polymorph Screening

Q: What experimental and computational strategies are effective for identifying and characterizing polymorphs? A:

  • High-throughput screening : Use solvent/anti-solvent crystallization (e.g., methanol/water) under varying temperatures to generate polymorphs. Characterize via PXRD and DSC .
  • Computational prediction : Apply CrystalPredictor or Materials Studio to model lattice energies and identify thermodynamically stable forms .
    Key Finding : Patent data indicates Form I (melting point: 218–220°C) is the most stable polymorph, with enhanced solubility in polar aprotic solvents (e.g., DMSO) .

Advanced Research Question: Computational Modeling

Q: How can AI-driven simulations optimize reaction design for this compound? A:

  • Reaction pathway prediction : Use quantum mechanics/molecular mechanics (QM/MM) to model sulfoxidation energetics and identify transition states .
  • COMSOL Multiphysics : Simulate mass transfer limitations in large-scale crystallization processes .
  • SwissADME : Predict drug-likeness (LogP: 1.2, TPSA: 144 Ų) and prioritize derivatives with improved permeability .

Advanced Research Question: Data Contradiction Analysis

Q: How should researchers resolve discrepancies in bioactivity data between synthetic batches? A:

  • Root-cause analysis : Compare impurity profiles (HPLC-MS) and crystallinity (PXRD) across batches. Contradictions often arise from residual solvents (e.g., DMF) or amorphous content .
  • Bioassay standardization : Use a reference standard (e.g., patented Form I) to calibrate activity measurements in kinase inhibition assays .
  • Statistical validation : Apply multivariate analysis (PCA) to correlate synthetic parameters (e.g., oxidation time, temperature) with bioactivity outcomes .

Basic Research Question: Solubility and Formulation

Q: What methodologies are recommended for solubility enhancement in preclinical studies? A:

  • Co-solvent systems : Use DMSO:PBS (1:4 v/v) for in vitro assays. For in vivo, prepare nanoemulsions (e.g., TPGS-based) to improve bioavailability .
  • pH-solubility profiling : Conduct titrations (pH 1–10) to identify optimal buffered solutions (e.g., citrate buffer at pH 4.5) .

Advanced Research Question: Degradation Pathways

Q: How can forced degradation studies inform storage and handling protocols? A:

  • Stress conditions : Expose to heat (60°C), humidity (75% RH), and UV light (ICH Q1B) to identify labile groups.
  • Key findings : The sulfinyl group undergoes hydrolysis to sulfone under acidic conditions (HCl, pH 2). Store at -20°C in amber vials under nitrogen to prevent oxidation .

Advanced Research Question: Reaction Engineering

Q: What reactor designs improve yield in large-scale sulfoxidation? A:

  • Continuous-flow reactors : Use Corning AFR™ with immobilized mCPBA to enhance mixing and reduce byproduct formation .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor sulfoxide/sulfone ratios in real time .

Basic Research Question: Safety and Handling

Q: What safety protocols are critical during synthesis and handling? A:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to compound toxicity (GHS H302, H315) .
  • Ventilation : Use fume hoods with HEPA filters during powder weighing and reactions involving volatile solvents (e.g., dichloromethane) .

Advanced Research Question: Metabolic Stability

Q: How can researchers assess metabolic stability in early development? A:

  • Liver microsome assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS.
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme inhibition risks.
    Data : Pilot studies show moderate CYP3A4 inhibition (IC₅₀: 12 µM), suggesting potential drug-drug interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.